STAT3-IN-38

STAT3 inhibition SH2 domain binding celastrol derivatives

STAT3 inhibitor studies often suffer from inconsistent potency across compound batches. STAT3-IN-38 (Compound 4m), the most active celastrol derivative, provides a defined and reproducible tool for STAT3 signaling research. • Inhibits STAT3 phosphorylation at pTyr705 (0.5-1 µM) and reduces Survivin/Mcl-1 expression. • Anti-proliferative IC50 values: 0.61 µM (HCT116), 0.93 µM (A549), 1.79 µM (HepG2). • Reduces viability of human colorectal cancer organoids at 1-10 µM over 6 days. Supplied as ≥98% pure crystalline solid with rigorous QC documentation. Standard international shipping with cold-chain options ensures integrity upon arrival.

Molecular Formula C35H45NO3S
Molecular Weight 559.8 g/mol
Cat. No. B10830531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3-IN-38
Molecular FormulaC35H45NO3S
Molecular Weight559.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O
InChIInChI=1S/C35H45NO3S/c1-22-24-9-10-27-33(4,25(24)20-26(37)29(22)38)15-17-35(6)28-21-32(3,13-12-31(28,2)14-16-34(27,35)5)30(39)36-18-11-23-8-7-19-40-23/h7-10,19-20,28,38H,11-18,21H2,1-6H3,(H,36,39)/t28-,31-,32-,33+,34-,35+/m1/s1
InChIKeyJKWCCKBBTJGQQC-GTKRWHGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STAT3-IN-38: A Celastrol-Derived STAT3 Inhibitor


STAT3-IN-38 (also known as Compound 4m, CAS 3033049-16-7) is a small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3), derived from the natural product celastrol. It binds to the SH2 domain of the STAT3 protein and suppresses STAT3 phosphorylation at pTyr705, thereby reducing the expression of downstream target genes including Survivin and Mcl-1. [1] The compound induces cell cycle arrest and apoptosis in colorectal cancer cells and has demonstrated anti-tumor activity in human colorectal cancer organoid models. [2] STAT3-IN-38 is currently available for research use only from multiple commercial suppliers, including MedChemExpress (Cat. No. HY-169797) and TargetMol (Cat. No. T203450), with a purity of ≥98% as a crystalline solid.

1 STAT3 SH2 domain inhibition study fit
2 Colorectal cancer cell-model endpoint review
3 Celastrol-derived scaffold selectivity research

Why STAT3 Inhibitor Specificity Matters


STAT3 inhibitors constitute a structurally and mechanistically diverse class of compounds. They range from small molecules targeting the SH2 domain to oligonucleotide-based degraders and natural product derivatives, each with distinct binding modes, potency, and cellular effects. Generic substitution without regard to the specific derivative's chemical scaffold can lead to inconsistent experimental outcomes. For example, the celastrol derivative STAT3-IN-38 exhibits a unique combination of SH2 domain binding, inhibition of STAT3 phosphorylation at sub-micromolar concentrations, and selective anti-proliferative activity against colorectal cancer cells—a profile not replicated by other commonly used STAT3 inhibitors such as Stattic, SD-36, or STAT3-IN-1. [1] Even within the celastrol derivative series, STAT3-IN-38 (Compound 4m) was identified as the most active analog, demonstrating tighter STAT3 binding than the parent compound celastrol. [2] Therefore, precise identification and procurement of STAT3-IN-38 is essential for reproducible research.

Mechanism mismatch
PROTAC degraders (e.g., SD-36) act via degradation, not SH2 domain inhibition; pathway-response endpoints may differ significantly.
Analog variability
Other celastrol derivatives or pan-STAT3 inhibitors lack the same binding profile; the most active analog 4m status may not transfer.
Model-context mismatch
Most STAT3 inhibitors lack organoid validation; 2D cell-line-only data limits direct substitution for 3D model research fit.

Quantitative Comparison with Key STAT3 Inhibitors


Binding Affinity to STAT3 SH2 Domain

STAT3-IN-38 (Compound 4m) demonstrates significantly tighter binding to the STAT3 protein than the parent natural product celastrol, as confirmed by Surface Plasmon Resonance (SPR) analysis. [1] The published KD value for STAT3-IN-38 binding to rhSTAT3 is 45.33 µM. While the exact KD of celastrol was not disclosed, the study authors explicitly state that '4m could bind with STAT3 protein more tightly than celastrol.' [1] This improved binding affinity correlates with enhanced functional suppression of STAT3 phosphorylation and downstream gene expression, validating the structural modification strategy.

SH2 Domain Binding
Head-to-head
KD = 45.33 µM for rhSTAT3; tighter binding than parent celastrol (qualitative SPR comparison).
Supports improved target engagement via structural modification.
Statistical significance of binding difference not reported.
STAT3 inhibition SH2 domain binding celastrol derivatives

Cellular Proliferation Inhibition Potency

STAT3-IN-38 exhibits potent anti-proliferative activity across multiple cancer cell lines. In A549 lung cancer cells, STAT3-IN-38 has an IC50 of 0.93 µM; in HCT116 colorectal cancer cells, the IC50 is 0.61 µM; and in HepG2 hepatocellular carcinoma cells, the IC50 is 1.79 µM (48-hour exposure). [1] In comparison, the widely used STAT3 inhibitor Stattic has a reported IC50 of 5.1 µM against STAT3 activation. The selective STAT3 inhibitor STAT3-IN-1 (compound 7d) shows IC50 values of 1.82 µM in HT29 cells and 2.14 µM in MDA-MB-231 cells. The PROTAC degrader SD-36 degrades STAT3 with a Kd of ~50 nM but its cellular anti-proliferative IC50 values are not directly comparable due to a different mechanism. [2] STAT3-IN-38 demonstrates superior potency to Stattic in the same assay context and comparable or better potency than STAT3-IN-1 in distinct cell lines.

Cellular Proliferation IC50
Cross-study comparable
HCT116: 0.61 µM; A549: 0.93 µM; HepG2: 1.79 µM (48h). Reported 5.5-fold higher response vs Stattic in A549 cells.
Supports anti-proliferative assay context in colorectal cancer models.
Comparison across distinct cell lines and assay conditions; direct head-to-head validation needed.
anti-proliferative activity cancer cell lines IC50 comparison

Inhibition of STAT3 Phosphorylation at pTyr705

STAT3-IN-38 effectively suppresses STAT3 phosphorylation at pTyr705 in HCT116 colorectal cancer cells at concentrations of 0.5-1 µM after 6 hours of treatment. This functional inhibition leads to decreased levels of the STAT3 target proteins Survivin and Mcl-1. [1] In contrast, the SH2 domain inhibitor WB436B binds with a KD of 94.3 nM to STAT3 SH2, but its effect on STAT3 phosphorylation in cells is not reported. The STAT3 inhibitor C188-9 (STAT3 Inhibitor XIII) inhibits STAT3 Tyr705 phosphorylation in AML cell lines with IC50 values ranging from 4.1 to 8.3 µM. STAT3-IN-38 achieves comparable functional inhibition at sub-micromolar concentrations, suggesting a favorable balance of biochemical potency and cellular activity.

p-STAT3 Inhibition
Cross-study comparable
0.5–1 µM, 6h in HCT116 cells; reduces Survivin and Mcl-1 expression. Reported 4–16-fold lower effective concentration vs C188-9.
Confirms target engagement and downstream pathway-response context.
Cellular p-STAT3 data for WB436B comparator not available; context-dependent interpretation.
STAT3 phosphorylation pTyr705 target engagement

Activity in Colorectal Cancer Organoid Models

STAT3-IN-38 is one of the few STAT3 inhibitors for which activity has been validated in a clinically relevant 3D human colorectal cancer organoid (CCO) model. The compound reduced CCO viability at concentrations of 1-10 µM over 6 days. [1] [2] This represents a key differentiator from many STAT3 inhibitors that are characterized solely in 2D cell culture systems. For example, Stattic and STAT3-IN-1 are primarily evaluated in 2D cell lines with no reported organoid activity. While NW16 and CAY10763 have shown in vivo activity, they target STAT3 via different mechanisms and do not share the celastrol scaffold. The demonstration of anti-tumor activity in a 3D organoid model provides stronger evidence for potential in vivo efficacy.

Organoid Model Activity
Class-level
1–10 µM over 6 days reduces human colorectal cancer organoid (CCO) viability.
Supports 3D model-response context; unique among reported STAT3 inhibitors.
Class-level inference; most STAT3 inhibitors lack organoid data for direct comparison.
colorectal cancer organoid 3D model translational research

Recommended Research Applications


STAT3 Signaling in Colorectal Cancer

Use STAT3-IN-38 to dissect STAT3's role in colorectal cancer proliferation and survival. The compound's demonstrated ability to inhibit STAT3 phosphorylation at sub-micromolar concentrations (0.5-1 µM) and reduce expression of Survivin and Mcl-1 makes it ideal for mechanistic studies in HCT116 and related colorectal cancer cell lines. [1] The anti-proliferative IC50 of 0.61 µM in HCT116 cells provides a clear dose-response window for experiments.

3D Colorectal Cancer Organoid Validation

STAT3-IN-38 is uniquely positioned for translational studies in human colorectal cancer organoids (CCOs). The compound reduces CCO viability at 1-10 µM over 6 days, offering a more physiologically relevant model than 2D culture. [2] [3] This application is particularly valuable for researchers seeking to bridge the gap between in vitro cell line data and in vivo xenograft studies.

Celastrol-Derived STAT3 Inhibitor SAR Studies

As the most active derivative in a series of celastrol analogs, STAT3-IN-38 serves as a benchmark compound for studying the impact of structural modifications on STAT3 inhibition. [4] Researchers can use STAT3-IN-38 to investigate how A/E-ring modifications of celastrol affect binding affinity, cellular potency, and functional pathway suppression.

STAT3 Inhibitor Sensitivity Profiling

STAT3-IN-38's defined anti-proliferative IC50 values in A549 (0.93 µM), HCT116 (0.61 µM), and HepG2 (1.79 µM) cells enable its use as a reference STAT3 inhibitor in large-scale cancer cell line profiling studies. Its distinct scaffold compared to Stattic and other inhibitors provides a complementary tool for assessing STAT3 dependency across diverse tumor types.

Application
Selection Property
Validation Focus
Colorectal cancer signaling studies
STAT3 phosphorylation and downstream target suppression profile
p-STAT3 (pTyr705), Survivin, and Mcl-1 endpoint monitoring
3D organoid translational research
Complex model compatibility with demonstrated viability reduction
CCO viability and proliferation endpoint review over multi-day exposure
Celastrol-derivative SAR studies
Benchmark SH2 domain binding and cellular potency among analogs
Relative binding affinity and cell-model response comparison
Cancer cell-line sensitivity profiling
Distinct celastrol-derived scaffold with multi-cell-line IC50 data
Dose-response and STAT3 dependency assessment across tumor types

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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